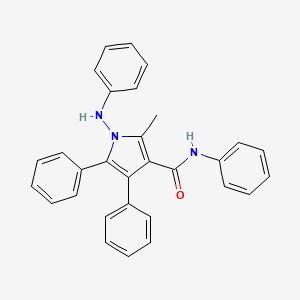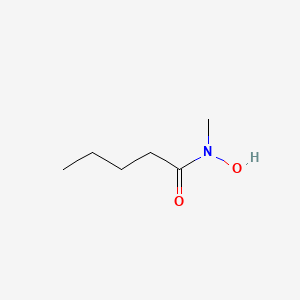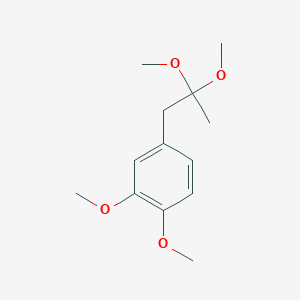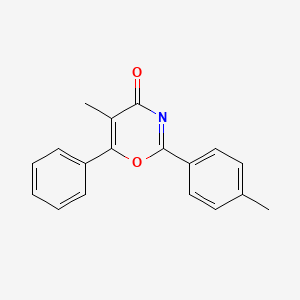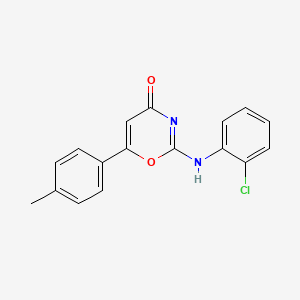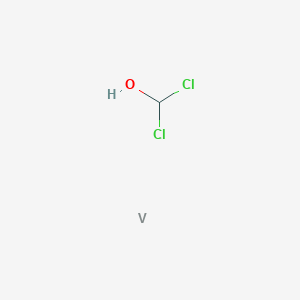
Dichloromethanol--vanadium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloromethanol–vanadium (1/1) is a coordination compound that involves the interaction between dichloromethanol and vanadium Vanadium is a transition metal known for its multiple oxidation states and ability to form various coordination complexes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dichloromethanol–vanadium (1/1) typically involves the reaction of vanadium precursors with dichloromethanol under controlled conditions. One common method is the microwave-assisted precipitation process, which allows for precise control over particle size and structure . This method involves the reduction and nitridation of vanadium precursors at high temperatures, typically around 1150°C .
Industrial Production Methods: Industrial production of vanadium compounds often involves the use of vanadium-bearing minerals such as vanadinite and carnotite. These minerals undergo processes such as smelting, leaching, and roasting to extract vanadium . The extracted vanadium is then reacted with dichloromethanol to produce the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: Dichloromethanol–vanadium (1/1) can undergo various chemical reactions, including oxidation, reduction, and substitution. Vanadium’s ability to exist in multiple oxidation states (+2, +3, +4, and +5) allows it to participate in redox reactions .
Common Reagents and Conditions:
Oxidation: Vanadium compounds can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents like zinc in acidic solutions.
Substitution: Ligand substitution reactions can occur with ligands such as water, ammonia, or chloride ions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of vanadium(IV) can produce vanadium(V) compounds, while reduction of vanadium(V) can yield vanadium(II) or vanadium(III) species .
Applications De Recherche Scientifique
Dichloromethanol–vanadium (1/1) has several applications in scientific research:
Mécanisme D'action
The mechanism of action of dichloromethanol–vanadium (1/1) involves its interaction with molecular targets and pathways. Vanadium compounds can mimic the action of phosphate in biological systems due to their similar size and charge . This allows them to interact with enzymes and proteins, affecting various biochemical pathways. For example, vanadium compounds can inhibit phosphatases, leading to increased phosphorylation of proteins and altered cellular signaling .
Comparaison Avec Des Composés Similaires
Vanadium Pentoxide (V2O5): Used as a catalyst in industrial processes and has similar redox properties.
Vanadium Chloride (VCl3): Another vanadium compound with multiple oxidation states and coordination chemistry.
Vanadium Nitride (VN): Known for its hardness and used in cutting tools and wear-resistant coatings.
Uniqueness: Dichloromethanol–vanadium (1/1) is unique due to its specific coordination with dichloromethanol, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
88092-80-2 |
|---|---|
Formule moléculaire |
CH2Cl2OV |
Poids moléculaire |
151.87 g/mol |
Nom IUPAC |
dichloromethanol;vanadium |
InChI |
InChI=1S/CH2Cl2O.V/c2-1(3)4;/h1,4H; |
Clé InChI |
UABSRHDMSCMAQU-UHFFFAOYSA-N |
SMILES canonique |
C(O)(Cl)Cl.[V] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-6-methoxy-](/img/structure/B14376781.png)
![Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate](/img/structure/B14376782.png)
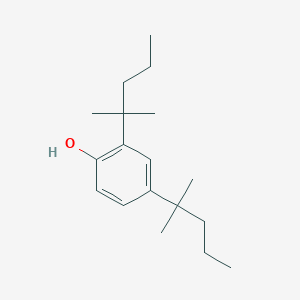

![1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one]](/img/structure/B14376817.png)
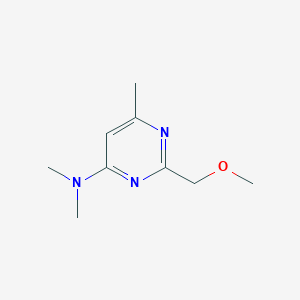
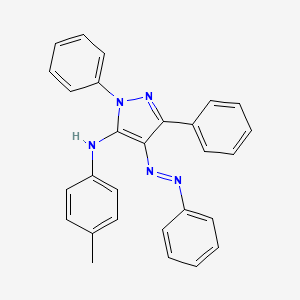
![2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-](/img/structure/B14376829.png)
